[(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-yl]methanamine;hydrochloride
Description
The compound [(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-yl]methanamine hydrochloride (CAS: 2460739-39-1) is a bicyclic amine derivative with a rigid norbornane-like framework. Its structure features a 7-oxabicyclo[2.2.1]heptane core, where an oxygen atom replaces one bridgehead carbon, and a methanamine group is attached to the 2-position. The hydrochloride salt enhances its stability and solubility for laboratory applications.
Key properties:
Properties
IUPAC Name |
[(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c8-4-5-3-6-1-2-7(5)9-6;/h5-7H,1-4,8H2;1H/t5-,6-,7+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACLUEDVGEAYAPP-LBZPYWGZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1O2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@@H](C[C@H]1O2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-yl]methanamine;hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor to form the bicyclic structure, followed by the introduction of the methanamine group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
[(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-yl]methanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a wide range of functionalized compounds.
Scientific Research Applications
[(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-yl]methanamine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and studying enzyme interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-yl]methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This can lead to various biological effects, depending on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
endo-2-Aminonorbornane Hydrochloride (CAS: 65481-69-8)
- Core structure: Bicyclo[2.2.1]heptane (norbornane) without the oxygen bridge.
- Molecular weight : ~161.6 g/mol (C₇H₁₂ClN).
- Key difference : Lacks the 7-oxa substitution, altering electronic properties and hydrogen-bonding capacity.
- Applications : Used in asymmetric catalysis and as a chiral building block .
rac-2-[(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-yl]ethan-1-amine Hydrochloride
- Core structure : Similar 7-oxabicyclo framework but with an ethanamine side chain.
- Molecular weight: 177.68 g/mol (C₈H₁₆ClNO).
(7-Boc-7-Azabicyclo[2.2.1]heptan-1-yl)methanamine (CAS: 182137-57-1)
Physicochemical Properties Comparison
| Compound Name | CAS Number | Molecular Weight (g/mol) | Core Structure | Key Functional Group | Purity |
|---|---|---|---|---|---|
| Target Compound (Hydrochloride) | 2460739-39-1 | 163.6 | 7-Oxabicyclo[2.2.1]heptane | Methanamine, HCl | ≥95% |
| endo-2-Aminonorbornane Hydrochloride | 65481-69-8 | ~161.6 | Bicyclo[2.2.1]heptane | Methanamine, HCl | ≥99% |
| rac-2-Ethanamine Derivative (Hydrochloride) | EN300-45213142 | 177.68 | 7-Oxabicyclo[2.2.1]heptane | Ethanamine, HCl | N/A |
| (7-Boc-7-Azabicyclo[2.2.1]heptan-1-yl)methanamine | 182137-57-1 | 212.27 | 7-Azabicyclo[2.2.1]heptane | Boc-protected methanamine | N/A |
Biological Activity
[(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-yl]methanamine;hydrochloride is a bicyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its pharmacological effects, structure-activity relationships, and relevant case studies.
- Molecular Formula : C₇H₁₃ClN₁O
- Molecular Weight : 163.65 g/mol
- CAS Number : 1486473-03-3
Pharmacological Effects
Research indicates that compounds similar to [(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-yl]methanamine exhibit various biological activities:
- Thromboxane A2 Activity :
- Neurotransmitter Modulation :
-
Antimicrobial Properties :
- Preliminary studies indicate that the compound may possess antimicrobial activity against various bacterial strains, although further research is needed to confirm these findings and understand the mechanisms involved.
Structure-Activity Relationship (SAR)
The biological activity of [(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-yl]methanamine is significantly influenced by its stereochemistry and functional groups:
| Structural Feature | Effect on Activity |
|---|---|
| Bicyclic Framework | Essential for interaction with biological targets |
| Hydroxyl Group | Enhances solubility and potential receptor binding |
| Amine Group | Critical for pharmacological efficacy |
Case Studies
Several case studies have explored the biological effects of similar compounds:
- Study on Thromboxane Derivatives :
- Neuropharmacological Assessment :
-
Antimicrobial Testing :
- A recent study tested several derivatives against common pathogens and found promising results with some variants exhibiting significant inhibition zones in agar diffusion tests.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
